molecular formula C4H2F4 B15343111 1,2,3,4-Tetrafluorobuta-1,3-diene CAS No. 10353-61-4

1,2,3,4-Tetrafluorobuta-1,3-diene

Cat. No.: B15343111
CAS No.: 10353-61-4
M. Wt: 126.05 g/mol
InChI Key: YPADOBUHZLBHRH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluorobuta-1,3-diene is a fluorinated organic compound with the molecular formula C₄H₂F₄. It is a colorless liquid with a molecular weight of 126.05200 g/mol. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrafluorobuta-1,3-diene can be synthesized through various methods, including the fluorination of 1,3-butadiene. One common approach involves the reaction of 1,3-butadiene with elemental fluorine (F₂) under controlled conditions to introduce fluorine atoms at the desired positions on the carbon chain.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale fluorination reactors where 1,3-butadiene is continuously fed into the system along with a controlled supply of fluorine gas. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination and high yield.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrafluorobuta-1,3-diene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of partially fluorinated hydrocarbons.

  • Substitution: Substitution reactions involve the replacement of fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents such as hydrochloric acid (HCl) or ammonia (NH₃) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Fluorinated carboxylic acids, ketones.

  • Reduction: Partially fluorinated hydrocarbons.

  • Substitution: Fluorinated alcohols, amines.

Scientific Research Applications

1,2,3,4-Tetrafluorobuta-1,3-diene has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be employed in the study of fluorine's effects on biological systems.

  • Medicine: It serves as a precursor for the development of fluorinated pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to fluorination.

Mechanism of Action

The mechanism by which 1,2,3,4-tetrafluorobuta-1,3-diene exerts its effects depends on the specific application. In general, the presence of fluorine atoms influences the compound's reactivity and stability, making it suitable for various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions and processes in which the compound is used.

Comparison with Similar Compounds

  • 1,1,4,4-Tetrafluorobuta-1,3-diene

  • 1,2,3,4-Tetrafluorobutane

Properties

CAS No.

10353-61-4

Molecular Formula

C4H2F4

Molecular Weight

126.05 g/mol

IUPAC Name

1,2,3,4-tetrafluorobuta-1,3-diene

InChI

InChI=1S/C4H2F4/c5-1-3(7)4(8)2-6/h1-2H

InChI Key

YPADOBUHZLBHRH-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=CF)F)F)F

Origin of Product

United States

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